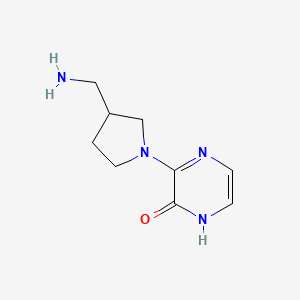
3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one
説明
3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nitrogen-Containing Heterocycles in Pharmaceuticals and Agrochemicals Nitrogen-containing heterocycles, such as pyrazines, are pivotal in the development of pharmaceuticals and agrochemicals due to their significant biological activities. These compounds serve as structural components in a wide range of applications. For instance, pyrazines are utilized in flavors, fragrances, and as intermediates in pharmaceuticals. One notable pyrazine derivative, 2-methylpyrazine, is employed as a precursor in the synthesis of the anti-tuberculosis drug pyrazinamide. Moreover, nitrogen-containing heterocycles like pyrroles and pyrrolidines are integral in creating polypyrroles, which are gaining attention for their potential as electroconductive polymers (Higashio & Shoji, 2004) (Ya Suhiko Higasio & Shoji, 2001).
Antimicrobial and Antimycobacterial Activities The synthesis of pyrazine derivatives has been explored for their antimicrobial and antimycobacterial properties. Compounds derived from nicotinic acid hydrazide have demonstrated potential antimycobacterial activity, indicating the significance of pyrazine structures in the development of therapeutic agents (R.V.Sidhaye et al., 2011).
Applications in Cancer Treatment and Microbial Infection Control Hydroxymethyl pyrazole derivatives have been synthesized and structurally characterized, with studies revealing their biological activity against breast cancer and microbes. These findings underscore the potential of pyrazine derivatives in developing pharmacophores for antitumor, antifungal, and antibacterial applications (A. Titi et al., 2020).
Potential as Anticancer Agents The exploration of pyrazine derivatives as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1) has indicated their potential as anticancer agents. These derivatives have shown promise in inhibiting AKT phosphorylation and exerting antiproliferative activity against tumor cell lines (Sean T. Murphy et al., 2011).
Anti-Alzheimer and Anti-COX-2 Activities Newly synthesized heterocyclic compounds, including derivatives of pyrazine, have been tested for their anti-Alzheimer and anti-COX-2 activities. These studies contribute to understanding the potential therapeutic applications of pyrazine derivatives in treating conditions like Alzheimer's disease (F. Attaby et al., 2009).
Metal Complexes and Catalysis Pyrazine derivatives have been utilized in synthesizing metal complexes, exhibiting unique properties like low-spin states and electrochemical behavior. These complexes have potential applications in various fields, including catalysis and material sciences (L. J. K. Cook et al., 2013).
Pyrrole and Pyrrole Derivatives in Synthetic Applications Pyrrole derivatives are synthesized via condensation reactions and have applications in creating polypyrroles, dyes, solvents, and other functional derivatives. These derivatives form the basis of many biologically significant molecules and are used as intermediates in various synthetic processes (L. R. Anderson & Kou-Chang Liu, 2000).
作用機序
Target of Action
The primary target of 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one is the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition is achieved by preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, which is a key step in the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and survival .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of FGFRs by this compound results in the suppression of cell proliferation and the induction of apoptosis . Additionally, it significantly inhibits the migration and invasion of cells .
生化学分析
Biochemical Properties
3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion of these cells, highlighting its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of FGFRs, leading to the inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition results in reduced cell proliferation and increased apoptosis. Furthermore, it can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without significant adverse effects . At higher doses, toxic effects such as liver damage and reduced body weight have been reported. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to alterations in cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
特性
IUPAC Name |
3-[3-(aminomethyl)pyrrolidin-1-yl]-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-5-7-1-4-13(6-7)8-9(14)12-3-2-11-8/h2-3,7H,1,4-6,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJZDULEHWATKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=NC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


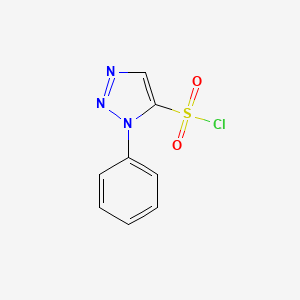
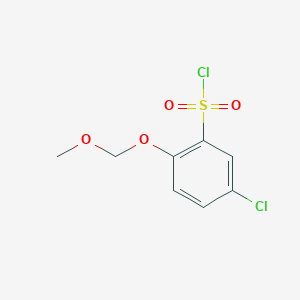
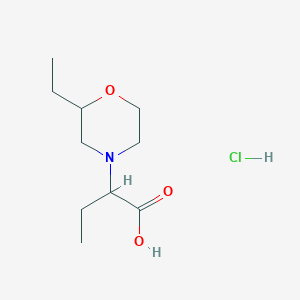
![[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide](/img/structure/B1475238.png)
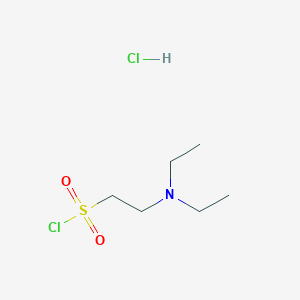


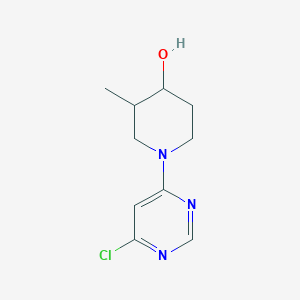
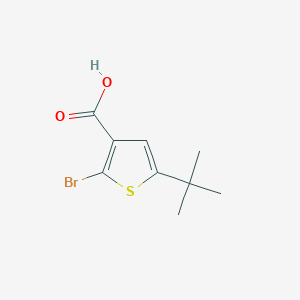



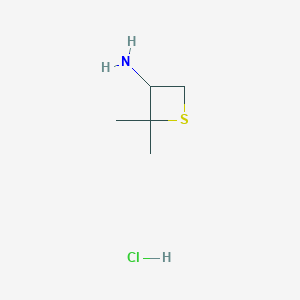
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B1475257.png)
